molecular formula C11H8N2O4 B1421346 Methyl 3-(cyanomethyl)-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate CAS No. 1211502-70-3

Methyl 3-(cyanomethyl)-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate

Cat. No. B1421346
M. Wt: 232.19 g/mol
InChI Key: QPPDFMRRGSJBPO-UHFFFAOYSA-N
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Description

Methyl 3-(cyanomethyl)-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate, also known as Methyl 3-cyanomethyl-2-oxobenzo[d]oxazole-5-carboxylate or Methyl 3-cyanomethyl-2-oxo-2,3-dihydro-1H-benzo[d]oxazole-5-carboxylate, is a chemical compound that has been extensively studied for its potential scientific applications. This compound is a benzoxazole derivative and is characterized by its unique chemical structure, which makes it an interesting candidate for various scientific studies.

Scientific Research Applications

  • Synthesis of Novel Compounds :

    • A study described the thermolysis of certain carboxylic acids leading to the formation of novel compounds like 3-methylene-2,5-dioxo-3H,9bH-oxazolo[2,3-a]isoindoles (Melo et al., 2004).
    • Another research elaborated on the synthesis of Methyl 2-Amino-3H-1-benzazepine-4-carboxylates and 2-(Cyanomethyl)-2,3-dihydro-1H-indole-2-carboxylates, highlighting the versatile nature of such compounds (Lim et al., 2007).
  • Crystal Structure and Theoretical Studies :

    • Research focused on exploring the crystal and electronic structure of related compounds, emphasizing the importance of such studies in understanding the properties of these materials (Aydın et al., 2017).
  • Antimicrobial Activity :

    • A study designed and synthesized novel 2-Substituted Benzoxazole Derivatives, which were screened for antimicrobial activity, showing the potential of these compounds in medical applications (Balaswamy et al., 2012).
  • Synthesis of Peptidomimetic Building Blocks :

    • Research detailed the stereoselective synthesis of certain carboxylic acids and carboxylates, which are useful as peptidomimetic building blocks (Hrast et al., 1999).
  • Development of Anticancer Agents :

    • A recent study synthesized new 2-aryl 5-sulfonyl-1,3-oxazole-4-carboxylates for anticancer screening, demonstrating the potential of these derivatives in cancer treatment (Pilyo et al., 2020).
  • Generation of Novel Heterocyclic Systems :

    • Research on the cascade cyclization of certain carboxylates with cyanoacetamides led to the synthesis of new heterocyclic systems, highlighting the chemical versatility of these compounds (Yagodkina et al., 2017).
  • Use in Real-Time PCR :

    • A study investigated BOXTO, a dye related to benzoxazole derivatives, as a real-time PCR reporting fluorescent dye, indicating the potential of such compounds in molecular biology (Ahmad, 2007).
  • Enantioselective Synthesis :

    • Another research focused on the enantioselective synthesis of 2-substituted 4-aminobutanoic acid analogues via cyanomethylation, demonstrating the compound's utility in producing stereochemically complex molecules (Azam et al., 1996).

properties

IUPAC Name

methyl 3-(cyanomethyl)-2-oxo-1,3-benzoxazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O4/c1-16-10(14)7-2-3-9-8(6-7)13(5-4-12)11(15)17-9/h2-3,6H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPPDFMRRGSJBPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)OC(=O)N2CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(cyanomethyl)-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 3-(cyanomethyl)-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate
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Methyl 3-(cyanomethyl)-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate
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Methyl 3-(cyanomethyl)-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate
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Methyl 3-(cyanomethyl)-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate

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